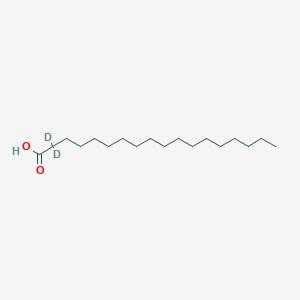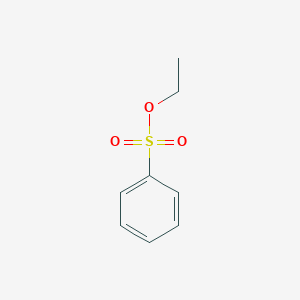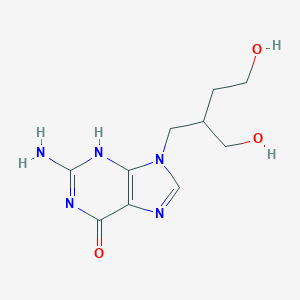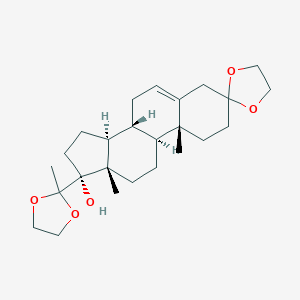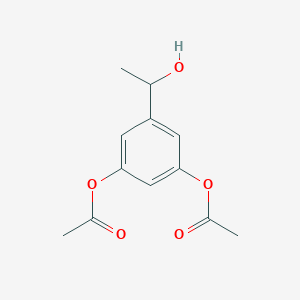
Suronacrine
Vue d'ensemble
Description
Suronacrine is a synthetic compound that belongs to the class of acridine derivatives. It has been extensively studied for its potential applications in scientific research. Suronacrine is known for its ability to intercalate DNA and RNA molecules, which makes it a useful tool for studying various biological processes.
Mécanisme D'action
Suronacrine works by intercalating between the base pairs of DNA and RNA molecules. This disrupts the normal structure of the DNA or RNA, which can lead to changes in gene expression or inhibition of DNA replication. Suronacrine has also been shown to induce DNA damage, which can trigger cell death in cancer cells.
Biochemical and Physiological Effects:
Suronacrine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase enzymes, which are involved in DNA replication and repair. Suronacrine has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using suronacrine in lab experiments is its ability to intercalate DNA and RNA molecules, which makes it a useful tool for studying various biological processes. However, suronacrine has some limitations as well. It has been shown to be toxic to some cell types, which can limit its use in certain experiments. Additionally, suronacrine can be difficult to work with due to its low solubility in water.
Orientations Futures
There are several potential future directions for research on suronacrine. One area of interest is the development of suronacrine derivatives that have improved solubility and reduced toxicity. Another area of interest is the use of suronacrine in combination with other drugs or therapies to enhance their effectiveness. Finally, there is potential for suronacrine to be used in the development of new cancer treatments or antiviral agents.
Applications De Recherche Scientifique
Suronacrine has been used in a wide range of scientific research applications. It has been studied for its ability to inhibit the growth of cancer cells, as well as its potential use as an antiviral agent. Suronacrine has also been used to study the mechanisms of DNA damage and repair, as well as the effects of DNA intercalation on gene expression.
Propriétés
Numéro CAS |
104675-35-6 |
|---|---|
Nom du produit |
Suronacrine |
Formule moléculaire |
C20H20N2O |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
9-(benzylamino)-1,2,3,4-tetrahydroacridin-1-ol |
InChI |
InChI=1S/C20H20N2O/c23-18-12-6-11-17-19(18)20(15-9-4-5-10-16(15)22-17)21-13-14-7-2-1-3-8-14/h1-5,7-10,18,23H,6,11-13H2,(H,21,22) |
Clé InChI |
HERUZAOANPGYSY-UHFFFAOYSA-N |
SMILES |
C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=CC=CC=C4)O |
SMILES canonique |
C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=CC=CC=C4)O |
Synonymes |
9-benzylamino-1,2,3,4-tetrahydroacridin-1-ol maleate HP 128 HP-128 HP128 suronacrine suronacrine maleate |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

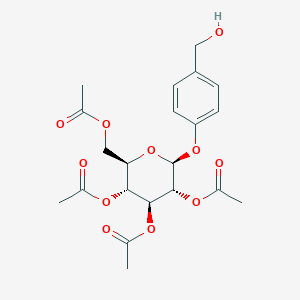
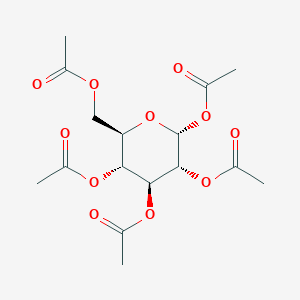

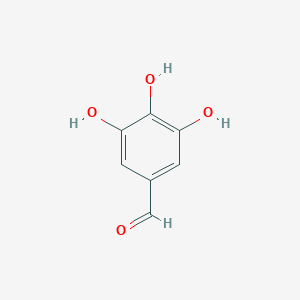
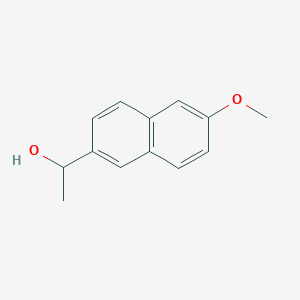
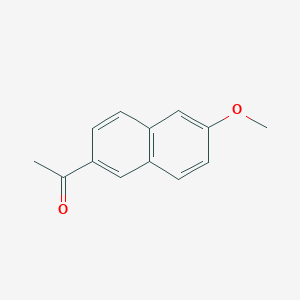
![(1S,2S,7S,9S)-4,12-Diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol](/img/structure/B28282.png)

